rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis
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Overview
Description
rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including an octahydroindole core and a carboximidamide functional group, which contribute to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the octahydroindole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Modification:
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by treating the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives of the indole core.
Reduction: Amino derivatives.
Substitution: Azide-substituted products.
Scientific Research Applications
rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The indole core can interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride
- rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrobromide
Uniqueness
rac-(3aR,7aR)-octahydro-1H-indole-1-carboximidamide hydrobromide, cis is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential biological activity compared to similar compounds. Its ability to form stable hydrobromide salts also enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFUQWZYOTZJMJ-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CCN2C(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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